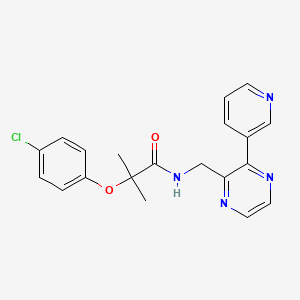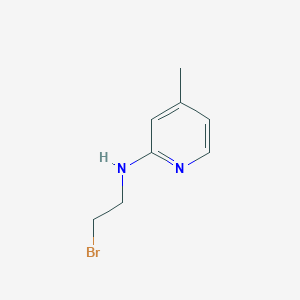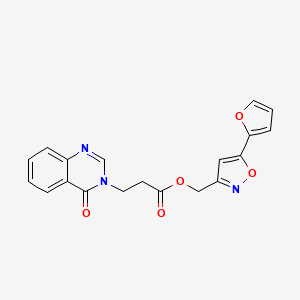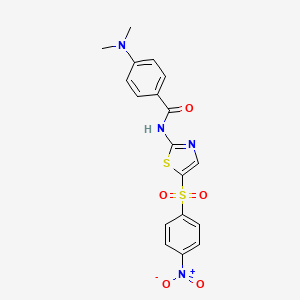
2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide, also known as CPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMP is a synthetic compound that belongs to the family of pyrazine derivatives and has been studied for its biochemical and physiological effects.
科学研究应用
2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In biochemistry, 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide has been studied for its effects on various enzymes and proteins. In pharmacology, 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide has been studied for its potential as a drug target and for its effects on the central nervous system.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide has been shown to inhibit the activity of the enzyme protein kinase C, which plays a role in various cellular processes, including cell proliferation and differentiation. 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide has also been shown to inhibit the activity of the protein tyrosine kinase, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide has also been shown to have anti-inflammatory effects and to inhibit the production of certain cytokines. In vivo studies have shown that 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide has effects on the central nervous system, including sedative and anxiolytic effects.
实验室实验的优点和局限性
2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide has several advantages for lab experiments, including its synthetic availability, chemical stability, and potential applications in various fields. However, 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide also has limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for research on 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide. One direction is to further study its potential applications in medicinal chemistry, including its potential as a drug candidate for the treatment of cancer and other diseases. Another direction is to further study its effects on enzymes and proteins, including the identification of its specific targets. Additionally, further research is needed to better understand the mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide and its effects on the central nervous system.
合成方法
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide involves the reaction of 4-chlorophenol with 2-methyl-2-oxazoline in the presence of a base, followed by the reaction of the resulting product with 3-(pyridin-3-yl)pyrazin-2-amine in the presence of a coupling agent. The final product is obtained after purification and isolation.
属性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2/c1-20(2,27-16-7-5-15(21)6-8-16)19(26)25-13-17-18(24-11-10-23-17)14-4-3-9-22-12-14/h3-12H,13H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQIMLAQWKJYAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC1=NC=CN=C1C2=CN=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2948337.png)
![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2948341.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-(thiophen-2-yl)benzamide](/img/structure/B2948342.png)


![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2948346.png)

![3-{[(4-fluorophenyl)methyl]sulfanyl}-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B2948349.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2,4-dimethoxybenzamide](/img/structure/B2948350.png)

![(Z)-2-Cyano-3-[4-(4-methoxyphenoxy)-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2948353.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2948354.png)

